LogP Fine-Tuning: Ethoxy Bridges the Lipophilicity Gap Between Methoxy and Ethyl Analogs
The 4-ethoxy substituent confers a calculated LogP of 2.49 (Leyan) / 2.17 (Chemsrc XLogP3), positioning this compound at a critical intermediate lipophilicity between the 4-methoxy analog (LogP = 2.10) and the 4-ethyl analog (LogP = 2.66) . QSAR modelling of the 2-arylidenehydrazinyl-4-arylthiazole series has established that antibacterial activity against Gram-positive organisms (S. aureus, r² = 0.71) increases with rising cLogP, while activity against certain Gram-negative species (K. pneumonia, r² = 0.56; P. aeruginosa, r² = 0.59) decreases with increasing cLogP [1]. Consequently, the ~2.5 LogP of the ethoxy derivative predicts a balanced activity profile that cannot be achieved by the more polar methoxy (LogP ~2.1) or more lipophilic ethyl (LogP ~2.7) analogs.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.49 (Leyan calculated); XLogP3 = 2.17 (Chemsrc) |
| Comparator Or Baseline | 4-Methoxy analog: LogP = 2.10 (ChemScene); 4-Ethyl analog: LogP = 2.66 (Leyan); 4-Phenyl (unsubstituted): XLogP3 = 2.2 (PubChem) |
| Quantified Difference | ΔLogP (ethoxy – methoxy) ≈ +0.4; ΔLogP (ethoxy – ethyl) ≈ –0.17; ΔLogP (ethoxy – phenyl) ≈ +0.3 |
| Conditions | Calculated LogP values from vendor computational chemistry data (Leyan/ChemScene) or PubChem XLogP3 algorithm |
Why This Matters
The QSAR-derived, organism-dependent opposing LogP-activity correlations mean that a ~0.4-unit LogP shift can alter the antibacterial spectrum; procurement decisions must therefore be guided by the specific target pathogen profile matched to the substituent's lipophilicity.
- [1] Alam MS, Ahmed JU, Lee DU. Chem Pharm Bull (Tokyo). 2014;62(12):1259-1268. PMID: 25450634. (QSAR: cLogP vs. S. aureus activity r² = 0.71; vs. K. pneumonia r² = 0.56; vs. P. aeruginosa r² = 0.59). View Source
